molecular formula C18H19ClFN3O B2425896 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795443-85-4

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No. B2425896
CAS RN: 1795443-85-4
M. Wt: 347.82
InChI Key: VTIKWAOPPQISHD-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has garnered significant interest in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CFPP and is a member of the amide class of compounds.

Scientific Research Applications

Neuroprotective Potential

Research on similar compounds suggests potential neuroprotective applications. For instance, N-acylaminophenothiazines, which share structural similarities, have been found effective as neuroprotectants and selective butyrylcholinesterase inhibitors. These compounds protect neurons against damage from free radicals, demonstrating low toxicity and the ability to penetrate the central nervous system (González-Muñoz et al., 2011).

Potential in Treating Chronic Pain

Pyridine derivatives, closely related to the chemical , have shown effectiveness as hTRPV1 antagonists, suggesting potential applications in treating chronic pain. One study found that such compounds displayed strong analgesic activity in animal models, indicating their relevance in pain management research (Ryu et al., 2015).

Crystal Structure Analysis

Understanding the crystal structure of similar compounds aids in exploring their pharmaceutical applications. The crystal structure analysis of a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, provides insights into molecular interactions and stability, critical for drug development (Ming-zhi et al., 2005).

Synthesis and Reactivity Studies

The synthesis and reactivity of pyridine derivatives, similar to the compound , are fundamental to pharmaceutical development. Research on pyrido[2,3-d]pyrimidines and N-(pyridin-2-yl)propanamides highlights the diversity of synthetic routes and potential pharmacological applications (Harutyunyan et al., 2015).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-15-11-13(4-6-16(15)20)5-7-18(24)22-14-8-10-23(12-14)17-3-1-2-9-21-17/h1-4,6,9,11,14H,5,7-8,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIKWAOPPQISHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

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